molecular formula C19H12Cl2N4O B2666647 (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1181463-23-9

(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No. B2666647
CAS RN: 1181463-23-9
M. Wt: 383.23
InChI Key: FYWIVCLFMJAMTE-UHFFFAOYSA-N
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Description

(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CCPA and is known for its ability to bind to specific receptors in the body, leading to a range of biochemical and physiological effects. In

Scientific Research Applications

Polyamides and Polyimides with Polar Functional Groups

A study by Kim et al. (2016) introduced aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups. These polymers, synthesized from a new monomer related to the target compound, were found to be soluble in various organic solvents and displayed no thermal transitions up to 440 °C, indicating high thermal stability. This research suggests the potential use of such compounds in creating materials with specific chemical and physical properties Kim et al., 2016.

Synthesis of Pyrazolo[3,4-b]pyridines

Quiroga et al. (1999) reported on the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from the corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. Their study not only details the synthetic route but also explores the structure and properties of these compounds, highlighting the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential applications in drug development and materials science Quiroga et al., 1999.

Hydrogen Bonding and Structural Analysis

Bertolasi et al. (1995) investigated the crystal structures of compounds forming intermolecular N–H⋯O hydrogen bonds assisted by resonance, including a compound similar to the one . Their findings contribute to the understanding of how π-conjugated systems can strengthen hydrogen bonds, a fundamental aspect of molecular recognition and self-assembly processes in chemistry Bertolasi et al., 1995.

Molecular Interaction Studies

A study by Shim et al. (2002) on the molecular interaction of a cannabinoid receptor antagonist provides insights into the conformational preferences and binding modes of pyrazole derivatives. This research is crucial for drug design, showcasing how modifications to the pyrazole core can affect receptor binding and activity Shim et al., 2002.

Anticonvulsant and Antimicrobial Activities

The synthesis and evaluation of substituted 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives for their anticonvulsant activity by Siddiqui et al. (2010) exemplify the potential therapeutic applications of pyrazole derivatives. These compounds were found to be protective against maximal electroshock seizures in preclinical models, indicating their potential as anticonvulsant agents Siddiqui et al., 2010.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O/c20-15-5-7-16(8-6-15)25-12-13(11-23-25)9-14(10-22)19(26)24-18-4-2-1-3-17(18)21/h1-9,11-12H,(H,24,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWIVCLFMJAMTE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide

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